Product packaging for 2-(2-Chloroacetyl)benzoic acid(Cat. No.:CAS No. 127603-84-3)

2-(2-Chloroacetyl)benzoic acid

Cat. No.: B139106
CAS No.: 127603-84-3
M. Wt: 198.6 g/mol
InChI Key: YDEQSHAJBXDJHD-UHFFFAOYSA-N
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Description

2-(2-Chloroacetyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B139106 2-(2-Chloroacetyl)benzoic acid CAS No. 127603-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroacetyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEQSHAJBXDJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627542
Record name 2-(Chloroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127603-84-3
Record name 2-(Chloroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Structural Elucidation of 2 2 Chloroacetyl Benzoic Acid

The precise identification and structural understanding of a chemical compound are foundational to its application in research and synthesis. For 2-(2-chloroacetamido)benzoic acid, this involves a clear definition of its name according to international standards, an examination of its potential isomers, a breakdown of its structural components, and the advanced analytical methods used to confirm its structure.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-chloroacetamido)benzoic acid . nih.govachemblock.com This name precisely describes the molecular structure: a benzoic acid backbone with a 2-chloroacetamido group attached to the second carbon atom of the benzene (B151609) ring. The compound is also known by several synonyms, including N-(chloroacetyl)-2-aminobenzoic acid and N-chloroacetyl-anthranilic acid. nih.govcymitquimica.com

Identifier Value
IUPAC Name 2-(2-chloroacetamido)benzoic acid
CAS Number 14422-49-2
Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Synonyms N-(chloroacetyl)-2-aminobenzoic acid, N-chloroacetyl-anthranilic acid

This interactive table provides key identifiers for 2-(2-chloroacetamido)benzoic acid.

Isomeric variations of this compound would involve changes in the substitution pattern on the benzene ring. For instance, the chloroacetamido group could be at the 3- or 4-position, resulting in 3-(2-chloroacetamido)benzoic acid and 4-(2-chloroacetamido)benzoic acid, respectively. Each of these isomers would exhibit distinct chemical and physical properties.

The molecular architecture of 2-(2-chloroacetamido)benzoic acid is characterized by three main components: a benzene ring, a carboxylic acid group, and a chloroacetamido group.

Benzene Ring : A stable aromatic ring that forms the core of the molecule.

Carboxylic Acid Group (-COOH) : Attached directly to the benzene ring, this functional group is responsible for the acidic nature of the compound.

Chloroacetamido Group (-NHC(O)CH2Cl) : This is an amide functional group where the nitrogen is attached to the benzene ring, and the carbonyl group is part of a chloroacetyl moiety. This group is a key feature, influencing the compound's reactivity and potential for further chemical modifications.

The spatial arrangement of these groups, specifically the ortho-positioning of the carboxylic acid and chloroacetamido groups, can lead to intramolecular interactions that influence the compound's conformation and properties.

In academic research, the definitive structural elucidation of compounds like 2-(2-chloroacetamido)benzoic acid is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique provides information about the different types of protons in the molecule. For 2-(2-chloroacetamido)benzoic acid, one would expect to see distinct signals for the protons on the benzene ring, the methylene (B1212753) (-CH2-) protons of the chloroacetyl group, the amide proton (-NH-), and the acidic proton of the carboxylic acid group. The splitting patterns and chemical shifts of these signals would confirm the substitution pattern of the benzene ring.

¹³C NMR : This method is used to identify the different carbon environments in the molecule. Separate signals would be observed for the carbonyl carbons of the carboxylic acid and amide groups, the carbons of the benzene ring, and the methylene carbon.

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-(2-chloroacetamido)benzoic acid would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid, which is typically a broad band.

C=O stretching of the carboxylic acid and the amide group.

N-H stretching of the amide group.

C-Cl stretching of the chloroacetyl group.

C-H stretching and bending vibrations of the aromatic ring.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-(2-chloroacetamido)benzoic acid. The fragmentation pattern would offer further clues about the compound's structure, with characteristic fragments arising from the loss of groups like -COOH, -CH2Cl, and others.

In research settings, these spectroscopic techniques are often used in concert to provide an unambiguous confirmation of the chemical structure of synthesized compounds. For instance, in studies involving the synthesis of derivatives of 2-chlorobenzoic acid, NMR and other spectroscopic methods are routinely employed to verify the structures of the resulting products.

Synthetic Methodologies for 2 2 Chloroacetyl Benzoic Acid and Analogues

Investigation of Regioselectivity in Chloroacetylation Reactions

The regioselectivity of chloroacetylation is a critical aspect of the synthesis of 2-(2-chloroacetyl)benzoic acid and its isomers. The outcome is largely dictated by the nature of the substituent already present on the benzoic acid ring and the chosen synthetic method.

In the case of direct Friedel-Crafts acylation of benzoic acid, the carboxylic acid group, being a deactivating and meta-directing group, electronically disfavors substitution at the ortho and para positions. numberanalytics.com Steric hindrance from the carboxyl group can further inhibit ortho-acylation. numberanalytics.com Therefore, the formation of this compound through this route is expected to be a minor product compared to the meta-isomer. To achieve ortho-selectivity in such reactions, one might need to employ directing-group strategies, where a functional group temporarily guides the electrophile to the ortho position before being removed. However, specific examples of this for the chloroacetylation of benzoic acid are not prominent in the reviewed literature.

Conversely, when synthesizing chloroacetylated aminobenzoic acids, the regioselectivity is predetermined by the location of the amino group on the benzoic acid scaffold. chemicalbook.comucj.org.ua For the synthesis of 2-((chloroacetyl)amino)benzoic acid, the starting material is 2-aminobenzoic acid, ensuring the chloroacetyl group is introduced at the desired position. chemicalbook.comucj.org.ua The electronic properties of substituents on the aminobenzoic acid ring can influence the reaction rate but not the position of N-acylation. Electron-donating groups on the ring would increase the nucleophilicity of the amino group, potentially accelerating the reaction, while electron-withdrawing groups would have the opposite effect. alexandonian.com

Reaction Condition Optimization and Catalytic Systems in Synthesis

The efficiency and selectivity of the synthesis of chloroacetylated benzoic acids are significantly influenced by reaction parameters such as the choice of solvent, base, and the use of catalytic systems.

Influence of Solvents and Bases on Reaction Efficiency and Selectivity

The selection of an appropriate solvent is crucial for the success of both Friedel-Crafts acylation and N-acylation reactions. In Friedel-Crafts reactions, common solvents include dichloromethane, chloroform, and nitrobenzene. numberanalytics.com For the chloroacetylation of mesitylene (B46885) using a modified montmorillonite (B579905) K10 catalyst, the reaction was possible with various catalysts, but the yields varied considerably. niscpr.res.in The use of aprotic solvents is generally preferred to avoid reaction with the acyl chloride and the Lewis acid catalyst.

In the N-acylation of aminobenzoic acids, solvents such as benzene (B151609) chemicalbook.com, toluene, acetone (B3395972) chemicalbook.com, and dimethylformamide (DMF) have been reported. The choice of solvent can affect the solubility of the reactants and the reaction temperature. For instance, the reaction of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride was conducted in refluxing toluene.

Bases are essential in the N-acylation of aminobenzoic acids to scavenge the HCl produced. Common bases include potassium carbonate chemicalbook.com, pyridine (B92270), and triethylamine. ucj.org.ua The choice of base can impact the reaction rate and the purity of the product. For example, in the acylation of a substituted aminopiperidine, pyridine was found to give a cleaner impurity profile compared to triethylamine. The use of aqueous bases under Schotten-Baumann conditions can sometimes lead to incomplete reactions due to the hydrolysis of the chloroacetyl chloride.

The following table summarizes the reaction conditions for the synthesis of various chloroacetylated benzoic acid analogues:

Starting MaterialReagentSolventBase/CatalystProductReference
2-Aminobenzoic acidChloroacetyl chlorideBenzene-2-(2-Chloro-acetylamino)-benzoic acid chemicalbook.com
Methyl anthranilateChloroacetyl chlorideAcetonePotassium carbonate2-(2-Chloro-acetylamino)-benzoic acid methyl ester chemicalbook.com
2-Amino-5-chlorobenzoic acidChloroacetyl chlorideToluene-5-Chloro-2-[(chloroacetyl)amino]benzoic acid
Benzoic acidChloroacetyl chloride-Aluminum chloride4-(2-Chloroacetyl)benzoic acid numberanalytics.com
Aminobenzoic acidsN-acylamino acid mixed anhydride-Strong acidN-(N-acylaminoacyl)aminobenzoic acids google.com

Application of Catalysts in the Formation of Chloroacetylated Benzoic Acids

Catalysts play a pivotal role in facilitating the synthesis of chloroacetylated benzoic acids, particularly in Friedel-Crafts acylations. Lewis acids are the most common catalysts for this type of reaction. researchgate.net

Lewis Acid Catalysts : Aluminum chloride (AlCl₃) is the archetypal catalyst for Friedel-Crafts acylation. numberanalytics.com Other Lewis acids like iron(III) chloride-modified montmorillonite K10 have also been employed for the chloroacetylation of arenes. niscpr.res.in While effective for activated aromatic rings, the use of stoichiometric amounts of these catalysts can lead to environmental concerns and difficult workup procedures. tubitak.gov.tr To address this, heterogeneous catalysts such as silica (B1680970) gel-supported AlCl₃ have been developed, which can be easily recovered and reused. tubitak.gov.tr Metal triflates, such as those of bismuth, hafnium, and copper, have also emerged as effective Lewis acid catalysts for Friedel-Crafts acylation, sometimes in combination with ionic liquids or under microwave irradiation to enhance reactivity and selectivity. chemistryjournals.netruc.dk

Phase-Transfer Catalysts : Phase-transfer catalysis (PTC) offers a green chemistry approach by enabling reactions between reactants in different phases, often an aqueous and an organic phase, thus reducing the need for organic solvents. ijirset.com While more commonly reported for alkylation reactions, PTC can also be applied to acylation reactions. tandfonline.com Tetrabutylammonium bromide is an example of a phase-transfer catalyst used in the alkylation and acylation of mercaptobenzimidazoles. researchgate.net The use of a phase-transfer catalyst could potentially facilitate the acylation of a benzoate (B1203000) salt with chloroacetyl chloride under milder conditions. However, careful selection of the catalyst and reaction conditions is crucial to avoid side reactions like hydrolysis of the acyl chloride. phasetransfercatalysis.com

Organocatalysts : In recent years, organocatalysis has gained significant attention. While not explicitly detailed for the synthesis of this compound in the provided context, benzoic acid itself has been shown to act as an efficient organocatalyst in other reactions, such as ring-opening polymerizations, through a bifunctional activation mechanism. umons.ac.be The development of organocatalytic methods for the direct and regioselective chloroacetylation of benzoic acid derivatives remains an area for future exploration.

Microwave-Assisted Synthesis in Chloroacetylation Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, aligning with the principles of green chemistry by offering clean, efficient, and rapid reaction pathways. researchgate.netajrconline.org This technology utilizes microwave irradiation to heat reaction mixtures directly and uniformly, which can dramatically accelerate reaction rates, often reducing times from hours to mere minutes. psu.eduunivpancasila.ac.idmdpi.com

The application of microwave irradiation has proven highly effective in syntheses involving chloroacetyl chloride. For example, the formation of various acetamide (B32628) derivatives by reacting chloroacetyl chloride with amines is significantly accelerated under microwave conditions. nih.gov This rapid heating not only shortens the synthesis time but frequently leads to higher product yields and purity compared to conventional heating methods. researchgate.netunivpancasila.ac.id

A notable application is in the Staudinger synthesis of β-lactams (azetidin-2-ones), where an imine reacts with a ketene (B1206846) generated in situ from chloroacetyl chloride. mdpi.comscirp.org Research comparing conventional heating with microwave irradiation for the synthesis of 1-acetamido-3-chloro-2-azetidinones demonstrated a profound improvement. The microwave-assisted method slashed the reaction time and substantially increased the yield. mdpi.com This efficiency gain is a common feature of MAOS, making it an attractive alternative for the synthesis of complex molecules. psu.eduunivpancasila.ac.id Reactions can often be conducted in unmodified domestic microwave ovens, sometimes using only a small amount of a high-boiling solvent or no solvent at all, further enhancing the green credentials of the technique. psu.edu

Table 2: Conventional vs. Microwave-Assisted Synthesis of 1-Acetamido-3-chloro-2-azetidinones

ParameterConventional HeatingMicrowave IrradiationSource
Reaction Time 16–24 hours30–45 minutes mdpi.com
Yield 50–60%81–96% mdpi.com

Reaction Chemistry and Derivatization Strategies of 2 2 Chloroacetyl Benzoic Acid

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group in 2-(2-Chloroacetyl)benzoic acid contains a carbon atom that is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthesis. libretexts.orgsydney.edu.au

A wide array of nucleophiles can displace the chloride ion, leading to the formation of a new carbon-nucleophile bond. This classic SN2 reaction typically proceeds via a backside attack on the electrophilic carbon. libretexts.org Common nucleophiles employed in these reactions include amines, thiols, alcohols, and carbanions.

For instance, reaction with primary or secondary amines yields α-amino ketone derivatives. Similarly, reaction with thiols or thiourea (B124793) provides α-thio ketone compounds, which are valuable precursors for sulfur-containing heterocycles. The general scheme for this substitution is well-established in the reactions of α-haloketones. sydney.edu.au

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Aniline 2-(2-(Phenylamino)acetyl)benzoic acid
Thiol Thiophenol 2-(2-(Phenylthio)acetyl)benzoic acid
Thiourea Thiourea 2-(2-Carbamimidoylthioacetyl)benzoic acid

These substitution reactions are fundamental for introducing new functionalities and for setting the stage for subsequent cyclization reactions.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group of this compound undergoes a variety of well-established transformations, allowing for its conversion into other important functional groups. These reactions are central to modifying the molecule's solubility, reactivity, and suitability for further synthetic steps. hu.edu.jolibretexts.org

Key transformations include:

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters in a process known as Fischer esterification. libretexts.org This reaction is often used to protect the carboxylic acid group or to modify the molecule's pharmacokinetic properties in medicinal chemistry contexts.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride (2-(2-chloroacetyl)benzoyl chloride). libretexts.orgutexas.edu This transformation significantly enhances the electrophilicity of the carboxyl carbon, making it an excellent precursor for amides, esters, and anhydrides. libretexts.org

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This reaction is often mediated by coupling agents or by first converting the acid to its more reactive acid chloride derivative. libretexts.org

Salt Formation: As a carboxylic acid, it readily reacts with bases to form carboxylate salts, which can alter its physical properties, such as solubility in water. hu.edu.jostudy.com

Table 2: Common Transformations of the Carboxylic Acid Group

Reaction Reagent(s) Product Functional Group
Esterification Methanol, H₂SO₄ Methyl Ester
Acid Chloride Formation Thionyl Chloride (SOCl₂) Acid Chloride
Amide Formation 1. SOCl₂ 2. Ammonia Amide

Cyclization Reactions Leading to Novel Heterocyclic Systems

The dual functionality of this compound makes it an exceptional substrate for the synthesis of a wide range of heterocyclic compounds. Through carefully designed reaction sequences, both the chloroacetyl and carboxylic acid moieties can participate in intramolecular or intermolecular cyclizations to generate diverse ring systems.

Azetidin-2-ones, commonly known as β-lactams, are a significant class of four-membered heterocyclic compounds, famously forming the core structure of penicillin and related antibiotics. chemijournal.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for their preparation. chemijournal.comresearchgate.net

This compound can serve as a precursor for the ketene component. The synthesis typically involves a multi-step process:

Formation of an imine (Schiff base) from the condensation of an amine and an aldehyde.

Conversion of this compound to its more reactive acid chloride derivative.

Reaction of the acid chloride with a tertiary amine, such as triethylamine, to generate a ketene in situ.

The ketene then undergoes a cycloaddition reaction with the imine to form the azetidinone ring. derpharmachemica.commdpi.com

The reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is a well-documented method for synthesizing 3-chloro-substituted 2-azetidinones. derpharmachemica.comnih.gov

The Hantzsch thiazole (B1198619) synthesis is a prominent method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. bepls.com this compound, being an α-haloketone, is an ideal substrate for this transformation.

When reacted with thiourea, this compound leads to the formation of 2-aminothiazole derivatives. The reaction proceeds by initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the chloroacetyl group, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. ijcmas.com The resulting product is a (2-aminothiazol-4-yl)benzoic acid derivative, combining the structural features of both reactants. This pathway is a robust and widely used method for accessing functionalized thiazoles. organic-chemistry.org

Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms in the ring. jmchemsci.comijnc.ir Their synthesis often involves the cyclization of appropriately functionalized linear precursors. While various routes exist, one common strategy involves the reaction of imines with cyclic anhydrides. jmchemsci.comsamipubco.comechemcom.com

For this compound, a potential pathway to an oxazepine framework could involve a multi-step sequence. For example, nucleophilic substitution on the chloroacetyl group with an amino-alcohol could generate an intermediate containing both hydroxyl and secondary amine functionalities. Subsequent intramolecular cyclization, potentially involving the carboxylic acid group, could then form the seven-membered oxazepine ring. Another approach could involve an intramolecular Ugi reaction or other multi-component reactions designed to build the heterocyclic core. nih.gov

Annulation refers to the construction of a new ring onto an existing one. The presence of two reactive sites on this compound allows for various annulation strategies, leading to fused heterocyclic systems. These reactions often utilize bifunctional reagents that can react with both the chloroacetyl and carboxylic acid groups.

For example, reaction with hydrazine or substituted hydrazines can lead to the formation of fused nitrogen-containing heterocycles. The hydrazine can initially react with the chloroacetyl group to form a hydrazone, which can then undergo intramolecular cyclization with the carboxylic acid moiety to form a fused pyridazinone system. Such tandem reactions are powerful tools in heterocyclic synthesis for building molecular complexity in a single step. researchgate.netmdpi.com

Esterification and Amidation Pathways for Derivative Synthesis

The modification of the carboxylic acid group in this compound through esterification and amidation represents a pivotal strategy for the synthesis of a diverse range of derivatives. These reactions leverage the reactivity of the carboxyl functional group to introduce various alkyl, aryl, or amino moieties, thereby enabling the systematic alteration of the parent molecule's physicochemical properties and biological activity. The chloroacetyl group, being a reactive electrophile, can also participate in subsequent reactions, further expanding the synthetic possibilities.

Esterification Pathways

The conversion of this compound to its corresponding esters can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the benzoic acid, leading to the formation of an ester and water. To drive the equilibrium towards the product side and maximize the yield, the removal of water or the use of a large excess of the alcohol is often employed.

For instance, the synthesis of methyl 2-(2-chloroacetyl)benzoate can be accomplished by refluxing this compound with methanol in the presence of a catalytic amount of sulfuric acid. Similarly, ethyl 2-(2-chloroacetyl)benzoate can be prepared using ethanol under analogous conditions. The general reaction scheme is depicted below:

General Reaction for Esterification:

While specific experimental data for the esterification of this compound is not extensively detailed in the public domain, the principles of Fischer-Speier esterification are well-established for benzoic acid and its derivatives. The reaction conditions can be adapted and optimized based on the specific alcohol being used.

Table 1: Representative Ester Derivatives of this compound

Derivative NameAlcohol ReactantPotential Catalyst
Methyl 2-(2-chloroacetyl)benzoateMethanolH₂SO₄
Ethyl 2-(2-chloroacetyl)benzoateEthanolH₂SO₄
Propyl 2-(2-chloroacetyl)benzoatePropan-1-olH₂SO₄
Isopropyl 2-(2-chloroacetyl)benzoatePropan-2-olH₂SO₄

This table presents potential ester derivatives based on common esterification reactions. Specific yields and reaction conditions would require experimental determination.

Amidation Pathways

The synthesis of amides from this compound involves its reaction with primary or secondary amines. A common approach for this transformation is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the desired amine. This two-step process, often referred to as the Schotten-Baumann reaction, typically provides high yields of the corresponding amide. The initial step involves treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-(2-chloroacetyl)benzoyl chloride. This highly reactive acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrogen chloride byproduct.

For example, the reaction of 2-(2-chloroacetyl)benzoyl chloride with a primary amine (R-NH₂) would yield an N-substituted-2-(2-chloroacetyl)benzamide.

General Reaction for Amidation (via Acyl Chloride):

Direct amidation methods, which avoid the isolation of the acyl chloride intermediate, are also available. These often involve the use of coupling agents that activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.

Research on the synthesis of 2-chlorobenzamides provides insights into the potential amidation reactions of the closely related this compound. For instance, the synthesis of N-(2-aminoethyl)-2-chlorobenzamide has been reported by reacting 2-chlorobenzoyl chloride with ethylene diamine in an ethanolic sodium hydroxide solution. Similarly, 2-chloro-N-(propan-2-yl)benzamide was prepared using isopropyl amine. These examples demonstrate the feasibility of forming amide linkages with both primary and secondary amines.

Table 2: Representative Amide Derivatives of this compound

Derivative NameAmine ReactantPotential Synthesis Method
N-Methyl-2-(2-chloroacetyl)benzamideMethylamineVia acyl chloride
N-Ethyl-2-(2-chloroacetyl)benzamideEthylamineVia acyl chloride
N-Phenyl-2-(2-chloroacetyl)benzamideAnilineVia acyl chloride
N,N-Dimethyl-2-(2-chloroacetyl)benzamideDimethylamineVia acyl chloride

This table illustrates potential amide derivatives. Specific reaction conditions and yields would need to be determined experimentally.

The derivatization of this compound through these esterification and amidation pathways provides a versatile platform for the generation of a library of compounds with tailored properties, which can be valuable for further chemical and biological investigations.

Mechanistic Investigations into the Reactivity and Selectivity of 2 2 Chloroacetyl Benzoic Acid

Elucidation of Reaction Mechanisms for Chloroacetylation Processes

The synthesis of 2-(2-chloroacetyl)benzoic acid typically involves the chloroacetylation of a benzoic acid precursor. The most common method for such transformations is the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of benzoic acid is generally not feasible due to the deactivating nature of the carboxylic acid group, which is an electron-withdrawing group. This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution. quora.com

A plausible mechanistic pathway for the formation of this compound likely involves a multi-step synthesis starting from a more reactive benzene (B151609) derivative. One possible route begins with an ortho-substituted activated benzene ring, which is then chloroacetylated, followed by conversion of the activating group to a carboxylic acid.

The mechanism of the Friedel-Crafts acylation itself proceeds through several key steps:

Formation of the Acylium Ion: The reaction is initiated by the activation of chloroacetyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion. youtube.com This acylium ion is a potent electrophile.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the precursor molecule acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a carbocation intermediate known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. libretexts.org

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the chloroacetylated product. youtube.comyoutube.com

The regioselectivity of the chloroacetylation, directing the acyl group to the ortho position relative to the eventual carboxylic acid, is controlled by the directing effect of the substituent on the starting benzene derivative.

Table 1: Key Intermediates in the Friedel-Crafts Acylation Mechanism
IntermediateStructureRole in the Mechanism
Acylium IonR-C≡O⁺The primary electrophile that attacks the aromatic ring.
Sigma Complex (Arenium Ion)[C₆H₅(R)(COR')]⁺A resonance-stabilized carbocation intermediate formed during the electrophilic attack.
Lewis Acid-Base ComplexRCOCl·AlCl₃The initial complex formed between the acyl chloride and the Lewis acid catalyst.

Mechanistic Studies of Subsequent Derivatization and Cyclization Reactions

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds due to the presence of three reactive sites: the carboxylic acid group, the carbonyl group of the acetyl moiety, and the reactive carbon-chlorine bond. The intramolecular reactions between these functional groups, or their reactions with external reagents, can lead to a diverse array of cyclic structures.

Intramolecular Cyclization:

One of the key reactions of this compound is intramolecular cyclization. Under appropriate conditions, the carboxylic acid can react with the carbonyl group to form a five-membered lactone ring, or the enolate of the ketone can displace the chloride to form a six-membered ring. Intramolecular Friedel-Crafts reactions are particularly useful for synthesizing polycyclic compounds. masterorganicchemistry.com The formation of five- and six-membered rings is generally favored in these reactions. masterorganicchemistry.com

Synthesis of Nitrogen-Containing Heterocycles:

The reaction of this compound with nitrogen-containing nucleophiles is a common strategy for the synthesis of nitrogen heterocycles. For instance, reaction with primary amines can lead to the formation of isoindolinone derivatives through an initial amidation of the carboxylic acid followed by an intramolecular nucleophilic substitution of the chlorine atom. researchgate.net The synthesis of various nitrogen-containing heterocycles is a significant area of research in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Synthesis of Oxygen-Containing Heterocycles:

Oxygen-containing heterocycles can be synthesized from this compound through various cyclization strategies. For example, reduction of the ketone followed by intramolecular etherification can lead to the formation of phthalides. The synthesis of benzo-fused oxygen heterocycles is an active area of organic synthesis. organic-chemistry.org

Synthesis of Sulfur-Containing Heterocycles:

Similarly, sulfur-containing heterocycles can be prepared by reacting this compound with sulfur nucleophiles. For example, reaction with sodium hydrosulfide could potentially lead to the formation of a thiol, which could then undergo intramolecular cyclization. The synthesis of sulfur-containing heterocycles is of interest due to their biological activities. digitellinc.comorganic-chemistry.org

Table 2: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound
Heterocycle ClassGeneral StructureSynthetic Approach
IsoindolinonesFused five-membered lactamReaction with primary amines
PhthalidesFused five-membered lactoneReduction and intramolecular etherification
BenzothiophenonesFused five-membered thiolactoneReaction with sulfur nucleophiles and cyclization

Application of Computational Chemistry for Understanding Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting selectivity in organic reactions. mdpi.com For a molecule like this compound, computational studies can provide valuable insights into its chemical behavior.

Elucidating Reaction Mechanisms:

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. semanticscholar.org This allows for a detailed understanding of the reaction pathway and the determination of the rate-determining step. For the chloroacetylation process, computational studies can help to understand the role of the catalyst and the factors governing regioselectivity.

Predicting Reactivity and Selectivity:

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors such as chemical potential, hardness, and the Fukui function. nih.gov These descriptors can be calculated for this compound to predict the most reactive sites for nucleophilic and electrophilic attack. For instance, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) can reveal the electron-donating and electron-accepting capabilities of different parts of the molecule, thereby predicting its behavior in various reactions. researchgate.net

Investigating Conformational Preferences:

The reactivity of this compound can be influenced by its conformational preferences. Computational methods can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial for understanding how the spatial arrangement of the functional groups affects the feasibility of intramolecular reactions. researchgate.net

Table 3: Common Computational Methods and Their Applications in Studying this compound
Computational MethodApplication
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and transition states.
Frontier Molecular Orbital (FMO) TheoryPrediction of reactivity and sites for electrophilic/nucleophilic attack.
Conceptual DFTCalculation of reactivity indices like chemical potential and hardness.
Conformational AnalysisDetermination of stable conformers and rotational energy barriers.

Applications in Advanced Organic Synthesis

Role as a Pivotal Intermediate in Multi-Step Organic Syntheses

The utility of 2-(2-Chloroacetyl)benzoic acid as a pivotal intermediate is prominently demonstrated in its application for the synthesis of various fused heterocyclic compounds. A common and effective strategy involves the initial acylation of anthranilic acid with chloroacetyl chloride to generate 2-(2-chloroacetamido)benzoic acid in situ. This intermediate is often not isolated but directly subjected to subsequent cyclization reactions.

One of the most well-established applications is in the synthesis of quinazolinones. The general approach involves the reaction of anthranilic acid with an acyl chloride, followed by ring closure. In this context, the use of chloroacetyl chloride to form the 2-(2-chloroacetamido)benzoic acid intermediate is a key step in the pathway to forming various substituted quinazolinones. This intermediate can then be cyclized to a 1,3-benzoxazin-4-one, which subsequently reacts with amines to yield the desired 4(3H)-quinazolinone derivatives nih.gov. This multi-step process, originating from the formation of the chloroacetylated benzoic acid, is fundamental to accessing a broad spectrum of quinazolinone-based structures.

Furthermore, derivatives of this compound are instrumental in the synthesis of other complex heterocyclic systems. For instance, the reaction of substituted aminobenzoic acids with chloroacetyl chloride is a crucial step in the preparation of precursors for thiazole (B1198619) ring formation. ijcmas.com. This highlights the role of the chloroacetylated benzoic acid as a key stepping stone in a longer synthetic sequence, enabling the introduction of functionalities necessary for subsequent heterocyclization reactions.

The strategic importance of this intermediate is underscored by its ability to participate in sequential reactions, where both the chloroacetyl and carboxylic acid groups are exploited to build complex molecular frameworks. The chloroacetyl group provides a reactive handle for nucleophilic substitution or for participating in cyclization reactions, while the carboxylic acid group can be involved in amide bond formations or other cyclization processes.

Precursor for the Construction of Structurally Diverse Chemical Entities

The inherent reactivity of this compound allows it to serve as a versatile precursor for a wide array of structurally diverse chemical entities. The presence of the electrophilic chloroacetyl group and the nucleophilic/electrophilic potential of the carboxylic acid group (and its derivatives) enables a variety of synthetic transformations, leading to diverse molecular scaffolds.

A significant application lies in the synthesis of various heterocyclic systems beyond simple quinazolinones. For example, it is a precursor for the synthesis of benzodiazepines, a class of psychoactive compounds. The general synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones nih.gov. The structural motif of this compound provides a foundation for accessing substituted benzodiazepine (B76468) derivatives through appropriate multi-step synthetic sequences.

Moreover, this compound is a valuable starting material for the synthesis of benzothiazines. The synthesis of 1,4-benzothiazine derivatives can be achieved through the condensation of 2-aminothiophenols with various electrophilic partners cbijournal.comnih.gov. The chloroacetyl group in this compound can act as such an electrophile, facilitating the construction of the benzothiazine core.

The diversity of accessible structures is further expanded by the reactions of the chloroacetyl moiety with various nucleophiles. This allows for the introduction of a wide range of substituents, leading to libraries of compounds with varying electronic and steric properties. For example, reaction with thiourea (B124793) can lead to the formation of aminothiazole rings ijcmas.com.

The following table summarizes the role of this compound as a precursor in the synthesis of various heterocyclic systems.

Heterocyclic SystemSynthetic ApproachReference
QuinazolinonesAcylation of anthranilic acid followed by cyclization and reaction with amines. nih.gov
ThiazolesReaction with thiourea. ijcmas.com
BenzodiazepinesUsed in multi-step syntheses to construct the benzodiazepine core. nih.gov
BenzothiazinesReaction with 2-aminothiophenols. cbijournal.comnih.gov

Strategic Utilization in the Development of Complex Molecular Architectures

The strategic placement of two reactive functional groups in this compound makes it a powerful tool for the deliberate design and construction of complex molecular architectures. Its utility extends beyond the synthesis of simple heterocycles to the assembly of more intricate and fused ring systems.

One key strategy involves intramolecular cyclization reactions. The chloroacetyl and carboxylic acid groups can be manipulated to react with each other or with other parts of a larger molecule to form new rings. For instance, the synthesis of pyrrolo[1,2-b] nih.govorganic-chemistry.orgbenzothiazin-10-ones has been accomplished through the cyclization of related 2-(N-pyrrolylsulfenyl)benzoic acids, highlighting the potential for intramolecular reactions of substituted benzoic acids to form complex fused systems elsevierpure.com.

Furthermore, the chloroacetyl group can be used to link the benzoic acid scaffold to other molecular fragments, which can then participate in subsequent cyclization reactions to build up molecular complexity. This approach is evident in the synthesis of various biologically active compounds where the chloroacetamido benzoic acid moiety serves as a core structure to which other functionalities are attached.

The development of new synthetic methodologies often leverages the reactivity of such bifunctional building blocks. The design of one-pot or tandem reactions that form multiple bonds and stereocenters in a single operation can be facilitated by the use of precursors like this compound. These advanced synthetic strategies are crucial for the efficient construction of complex natural products and novel pharmaceutical agents.

The following table outlines the strategic applications of this compound in building complex molecular structures.

Synthetic StrategyResulting Molecular ArchitectureReference
Intramolecular CyclizationFused heterocyclic systems (e.g., pyrrolo[1,2-b] nih.govorganic-chemistry.orgbenzothiazin-10-ones) elsevierpure.com
Multi-component ReactionsDiverse and complex molecular scaffolds researchgate.net
Tandem/Cascade ReactionsPolycyclic systems nih.gov

Analytical Methodologies for Characterization and Quantification in Chemical Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-(2-Chloroacetyl)benzoic acid, enabling its separation from starting materials, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), often requiring derivatization, are the principal methods employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purity assessment and quantification of this compound. The technique separates compounds based on their polarity. For a polar compound like this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase typically consists of an aqueous component (often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed over time, is often used to ensure good separation of impurities with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient from 10% B to 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. A sample of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The separation occurs as the mobile phase moves up the plate by capillary action, and compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. After development, the separated spots are visualized, commonly under UV light, where the aromatic ring of the compound will appear as a dark spot on a fluorescent background.

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet. Therefore, derivatization is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable functional group, such as an ester or a silyl (B83357) ether, prior to analysis (see Section 7.3).

Advanced Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the chloroacetyl group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.4-8.1 ppm). The two protons of the methylene (B1212753) group (-CH₂Cl) would appear as a singlet further upfield, typically around 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would appear as a very broad singlet far downfield (often >10 ppm) and may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the ketone would appear at the most downfield positions (typically 165-180 ppm and >190 ppm, respectively). The aromatic carbons would resonate in the 125-140 ppm range, and the methylene carbon of the chloroacetyl group would appear further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad s) ~170
Aromatic (Ar-H) 7.4 - 8.1 (m) 125 - 140
Ketone Carbonyl (-C=O) - >190
Methylene (-CH₂Cl) 4.5 - 5.0 (s) 45 - 50

s = singlet, m = multiplet. Shifts are referenced to TMS and can vary based on solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Two distinct carbonyl (C=O) stretching absorptions would be visible: one for the carboxylic acid around 1700 cm⁻¹ and another for the ketone around 1680 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring just above 3000 cm⁻¹ and a C-Cl stretching vibration typically found in the fingerprint region (600-800 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (very broad)
Aromatic C-H C-H stretch 3100 - 3000
Carboxylic Acid C=O C=O stretch ~1700
Ketone C=O C=O stretch ~1680
Aromatic C=C C=C stretch ~1600, ~1475

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For this compound (molecular weight: 213.62 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 213. A key feature would be an isotopic peak at m/z 215 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of chlorine (Cl), the chloroacetyl group (CH₂Cl), or the entire carboxyl group (COOH).

Chemical Derivatization Strategies for Enhanced Analytical Performance (e.g., GC-MS, HPLC)

Chemical derivatization is a process that transforms a compound into a new derivative with properties that are more suitable for a specific analytical technique. For this compound, derivatization is primarily used to increase its volatility and thermal stability for GC-MS analysis.

Derivatization for GC-MS

The polar carboxylic acid group makes the parent compound unsuitable for direct GC analysis. Common derivatization strategies focus on converting this group into a less polar, more volatile ester or silyl ether.

Esterification: This is a common method where the carboxylic acid is converted into an ester, most frequently a methyl ester. This can be achieved by reacting the compound with an alcohol (like methanol) in the presence of an acid catalyst or with a more reactive methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane. The resulting methyl 2-(2-chloroacetyl)benzoate is significantly more volatile and produces sharp, symmetrical peaks in GC.

Silylation: This involves reacting the active hydrogen of the carboxylic acid group with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group, forming a TMS ether that is highly volatile and thermally stable, making it ideal for GC-MS analysis.

Derivatization for HPLC

While less common for this compound, derivatization can also be used in HPLC to enhance detector response. For instance, if a more sensitive detection method like fluorescence is desired, the carboxylic acid could be reacted with a fluorescent tagging agent. This is generally not necessary for this compound, as its aromatic ring provides strong UV absorbance for detection.

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